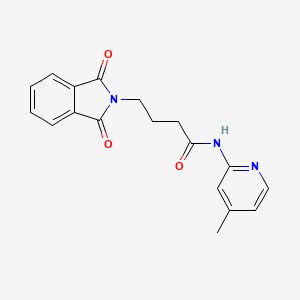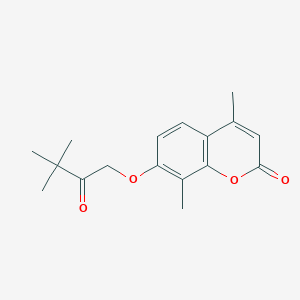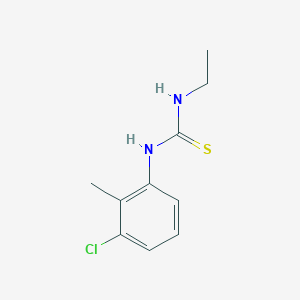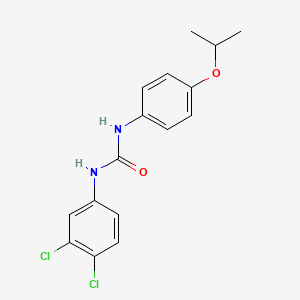
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine
Vue d'ensemble
Description
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine, also known as CDP, is a chemical compound that has been widely used in scientific research due to its unique properties. CDP is a heterocyclic compound that contains a pyrrolidine ring and a benzoyl group. It has been found to have potential applications in various fields such as drug discovery, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). These enzymes are involved in the production of inflammatory mediators and the breakdown of neurotransmitters, respectively.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has several advantages as a research tool. It is easy to synthesize and purify, and it has a long shelf life. It is also relatively stable under normal laboratory conditions. However, this compound has some limitations as well. It is highly reactive and can react with nucleophiles such as water and amines. Therefore, it should be handled with care and stored in a dry and inert environment.
Orientations Futures
There are several future directions for the research on 1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine. One potential application is in the development of new anti-inflammatory and anti-cancer drugs. This compound can also be used as a starting material for the synthesis of new heterocyclic compounds with potential medicinal properties. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Applications De Recherche Scientifique
1-(2-chloro-4,5-difluorobenzoyl)pyrrolidine has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been found to have potent anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-8-6-10(14)9(13)5-7(8)11(16)15-3-1-2-4-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOOQKRRKQQTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)



![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)

![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)
